2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate
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Overview
Description
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate is a complex organic compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various glucopyranosyl derivatives, which are crucial in the development of pharmaceuticals and other chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groupsThe reaction conditions often include the use of solvents like chloroform and reagents such as trichloroacetonitrile in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the glucopyranosyl ring.
Substitution: Substitution reactions are common, especially involving the benzyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like potassium carbonate. The reactions are typically carried out in solvents like chloroform or acetone .
Major Products
The major products formed from these reactions include various glucopyranosyl derivatives, which are used in further synthetic applications .
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of glucopyranosyl derivatives, which are important in the development of new chemical compounds
Biology: The compound is used in the study of carbohydrate chemistry and the development of glycosylation reactions
Medicine: It plays a role in the synthesis of pharmaceutical intermediates, particularly in the development of drugs for treating diseases like diabetes and cancer
Industry: The compound is used in the production of various chemical products, including those used in the food and beverage industry
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate involves its role as an intermediate in chemical reactions. It acts by providing a protected glucopyranosyl moiety that can be selectively deprotected and modified in subsequent reactions. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the N,N,N’,N’-Tetramethylphosphorodiamidate moiety
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another similar compound, differing in the configuration of the sugar moiety
Uniqueness
The uniqueness of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N’,N’-Tetramethylphosphorodiamidate lies in its specific functional groups, which allow for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex glucopyranosyl derivatives .
Properties
IUPAC Name |
N-[dimethylamino-[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyphosphoryl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47N2O7P/c1-39(2)48(41,40(3)4)47-38-37(45-28-33-23-15-8-16-24-33)36(44-27-32-21-13-7-14-22-32)35(43-26-31-19-11-6-12-20-31)34(46-38)29-42-25-30-17-9-5-10-18-30/h5-24,34-38H,25-29H2,1-4H3/t34-,35-,36+,37-,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYAYXUZHPWJOK-JTDOPDNRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)P(=O)(N(C)C)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47N2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455634 |
Source
|
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143520-19-8 |
Source
|
Record name | 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl N,N,N',N'-Tetramethylphosphorodiamidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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